![molecular formula C8H12O4 B2507974 四甲基-[1,4]二噁烷-2,6-二酮 CAS No. 58607-24-2](/img/structure/B2507974.png)

四甲基-[1,4]二噁烷-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

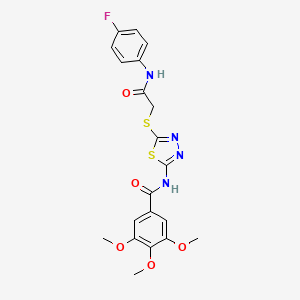

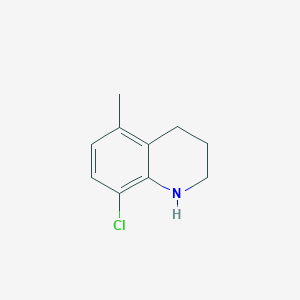

Tetramethyl-[1,4]dioxane-2,6-dione is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for Tetramethyl-[1,4]dioxane-2,6-dione is 1S/C8H12O4/c1-7(2)5(9)11-6(10)8(3,4)12-7/h1-4H3 . This indicates that the molecule consists of eight carbon atoms, twelve hydrogen atoms, and four oxygen atoms.Physical And Chemical Properties Analysis

Tetramethyl-[1,4]dioxane-2,6-dione is a liquid at room temperature . It has a melting point of 71-72 degrees Celsius .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Tetramethyl-[1,4]dioxane-2,6-dione:

Polymer Chemistry

Tetramethyl-[1,4]dioxane-2,6-dione is widely used in polymer chemistry as a monomer for the synthesis of biodegradable polymers. Its unique structure allows it to undergo ring-opening polymerization, leading to the formation of polyesters that are useful in various applications, including medical devices and environmentally friendly packaging materials .

Pharmaceuticals

In the pharmaceutical industry, Tetramethyl-[1,4]dioxane-2,6-dione serves as a building block for the synthesis of various drug molecules. Its ability to form stable cyclic structures makes it valuable in the design of drug delivery systems, where controlled release of active pharmaceutical ingredients is crucial .

Organic Synthesis

Tetramethyl-[1,4]dioxane-2,6-dione is employed as a reagent in organic synthesis. Its reactivity and stability make it suitable for various chemical transformations, including cycloaddition reactions and the synthesis of complex organic molecules. This versatility is particularly beneficial in the development of new synthetic methodologies .

Material Science

In material science, Tetramethyl-[1,4]dioxane-2,6-dione is used to create advanced materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. These materials find applications in aerospace, automotive, and electronics industries .

Biodegradable Plastics

The compound is also significant in the production of biodegradable plastics. Its incorporation into polymer chains results in materials that can degrade under environmental conditions, reducing plastic pollution and contributing to sustainable development .

Catalysis

Tetramethyl-[1,4]dioxane-2,6-dione is used as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it valuable in homogeneous catalysis, where it can influence the activity and selectivity of catalytic reactions. This application is crucial in industrial processes for the production of fine chemicals and pharmaceuticals .

Environmental Science

In environmental science, Tetramethyl-[1,4]dioxane-2,6-dione is studied for its potential to degrade pollutants. Its role in the formation of biodegradable polymers can be leveraged to develop materials that break down harmful substances in the environment, contributing to pollution control and remediation efforts .

Biomedical Engineering

Tetramethyl-[1,4]dioxane-2,6-dione is used in biomedical engineering for the development of scaffolds for tissue engineering. Its biocompatibility and ability to form porous structures make it ideal for supporting cell growth and tissue regeneration, which is essential in regenerative medicine .

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H227, H315, H319, H335, indicating that it is a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name |

3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(2)5(9)11-6(10)8(3,4)12-7/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVYQNFYKAABLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(=O)C(O1)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyl-1,4-dioxane-2,6-dione | |

CAS RN |

58607-24-2 |

Source

|

| Record name | tetramethyl-1,4-dioxane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2507891.png)

![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)

![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)